molecular formula C19H11ClO5S2 B2446629 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate CAS No. 929371-37-9

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B2446629
CAS No.: 929371-37-9
M. Wt: 418.86
InChI Key: JZPAZYAZOCUULG-WQRHYEAKSA-N
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Description

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C19H11ClO5S2 and its molecular weight is 418.86. The purity is usually 95%.
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Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular docking studies related to this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis

The compound was synthesized through a series of chemical reactions involving the condensation of thiophen derivatives with benzofuran structures. The synthetic route typically involves the formation of the thiophen-2-ylmethylene intermediate, followed by cyclization and sulfonation to yield the final product. Detailed methodologies can be found in various studies focusing on similar heterocyclic compounds .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo assays. Key findings include:

  • Antioxidant Activity : The compound exhibited significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
  • Antimicrobial Activity : In vitro tests demonstrated effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

The mechanisms underlying the biological activity of this compound are primarily attributed to its ability to interact with specific biological targets:

  • Acetylcholinesterase Inhibition : The compound's structure allows it to bind effectively to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Antioxidant Mechanism : The presence of thiophene and benzofuran moieties contributes to electron donation capabilities, which help neutralize free radicals.

Case Studies

Several studies have explored the pharmacological effects of compounds structurally similar to this compound:

  • Study on Acetylcholinesterase Inhibitors : A series of coumarin-based compounds were synthesized and tested for their inhibitory effects on acetylcholinesterase, showing IC50 values as low as 2.7 µM for some derivatives .
  • Antimicrobial Evaluation : Research demonstrated that derivatives with similar structural features displayed broad-spectrum antimicrobial activity, suggesting that modifications can enhance efficacy against resistant strains .

Data Table: Summary of Biological Activities

Biological ActivityFindingsReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against various bacterial strains
Acetylcholinesterase InhibitionIC50 values in low µM range

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO5S2/c20-12-3-6-15(7-4-12)27(22,23)25-13-5-8-16-17(10-13)24-18(19(16)21)11-14-2-1-9-26-14/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPAZYAZOCUULG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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